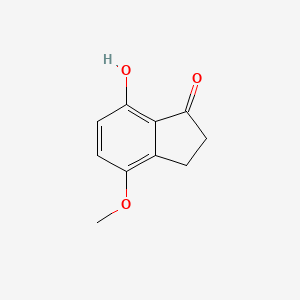

7-Hydroxy-4-methoxy-1-indanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-hydroxy-4-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-4-8(12)10-6(9)2-3-7(10)11/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDPFEVASSGTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541089 | |

| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98154-04-2 | |

| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Foundations and Research Significance of 7 Hydroxy 4 Methoxy 1 Indanone

Historical Perspectives on Indanone Scaffolds in Chemical Research

The exploration of indanone chemistry dates back to the early 20th century, with the first preparations being reported in the 1920s. beilstein-journals.org Since then, the field has undergone extensive development, driven by the discovery of their diverse biological activities and their application as building blocks in the synthesis of complex natural products. beilstein-journals.orgresearchgate.net Indanones are characterized by a fused ring system consisting of a benzene (B151609) ring and a cyclopentanone (B42830) ring. This rigid framework is a key feature in many pharmacologically important molecules. researchgate.net

The synthesis of the indanone core has been a central theme in organic chemistry, leading to the development of several key reactions. Among the most established and widely used methods are:

Intramolecular Friedel-Crafts Acylation: This is one of the most common methods for preparing 1-indanones. nih.gov It typically involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides. nih.govresearchgate.net While the direct cyclization of the acid is possible, it often requires harsh conditions. nih.gov The use of Lewis acids like niobium pentachloride (NbCl5) can facilitate this reaction under milder conditions. researchgate.net Modern advancements have also focused on developing greener synthetic routes, such as using microwave assistance and reusable metal triflate catalysts. ruc.dk

Nazarov Cyclization: This reaction involves the acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones. beilstein-journals.orgd-nb.info It has become a powerful tool for constructing the indanone skeleton, with variations using different catalysts, including copper(II) complexes, to achieve high stereoselectivity. beilstein-journals.orgacs.org

Pauson-Khand Reaction: This [2+2+1] cycloaddition reaction combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, providing another route to the indanone core. wikipedia.orgmdpi.com Initially requiring stoichiometric amounts of cobalt carbonyl, catalytic versions have been developed using various transition metals like rhodium. wikipedia.orgmdpi.com

These foundational reactions have enabled chemists to access a wide variety of substituted indanones, paving the way for the exploration of their chemical and biological properties. The indanone scaffold is a key component in drugs like donepezil, used for the treatment of Alzheimer's disease, highlighting the therapeutic relevance of this chemical class. nih.govnih.gov

Strategic Importance of the 7-Hydroxy-4-methoxy-1-indanone Motif in Organic Synthesis

The specific substitution pattern of this compound, featuring a hydroxyl group at position 7 and a methoxy (B1213986) group at position 4, makes it a strategically important building block in organic synthesis. These functional groups offer multiple sites for further chemical modification, allowing for the construction of more complex molecular architectures.

The presence of both a hydroxyl and a methoxy group on the aromatic ring influences its electronic properties and reactivity in subsequent reactions. For instance, the hydroxyl group can be used as a handle for introducing other functionalities or for directing metallation reactions. The methoxy group, on the other hand, can influence the regioselectivity of electrophilic aromatic substitution reactions.

A notable application of a similarly substituted indanone, 7-hydroxy-4-methyl-1-indanone (B1367055), is in the multistep synthesis of cephanolides A–D, a class of natural products. rsc.org This underscores the value of such substituted indanones as key intermediates in the total synthesis of complex and biologically active molecules. The strategic placement of functional groups on the indanone core allows for a modular approach to synthesis, where different fragments can be added sequentially to build up the target molecule.

The synthesis of this compound itself can be achieved through various synthetic routes, often involving the cyclization of a suitably substituted 3-phenylpropanoic acid derivative. For example, cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid can lead to a dimethoxy-indanone, which can then be selectively demethylated to yield the desired hydroxy-methoxy-indanone. beilstein-journals.org

Current Research Landscape and Unexplored Avenues for this compound

Current research continues to explore the synthetic utility and potential applications of substituted indanones, including this compound. The development of novel synthetic methodologies that are more efficient, selective, and environmentally friendly remains a key focus. ruc.dk This includes the use of new catalytic systems and reaction conditions to access a wider range of indanone derivatives. acs.orgacs.org

While much of the research on indanones has been driven by their potential in medicinal chemistry, particularly in the context of neurodegenerative diseases, the unique electronic and structural features of this compound suggest potential applications in other areas as well. nih.gov For instance, the electron-rich aromatic ring and the presence of hydrogen-bonding donor and acceptor groups could make this molecule and its derivatives interesting candidates for materials science applications, such as in the development of organic functional materials. rsc.org

Unexplored avenues for research on this compound include:

Exploration of its coordination chemistry: The hydroxyl and carbonyl groups could act as ligands for metal ions, leading to the formation of coordination polymers or discrete metal complexes with interesting catalytic or material properties.

Investigation of its photophysical properties: The chromophore of the indanone system, coupled with the electron-donating substituents, might impart interesting fluorescence or other photophysical behaviors that could be exploited in the development of sensors or imaging agents.

Systematic derivatization and biological screening: A comprehensive study of the biological activities of a library of compounds derived from this compound could uncover new therapeutic leads. By systematically modifying the hydroxyl and methoxy groups, as well as the cyclopentanone ring, it may be possible to fine-tune the molecule's properties for specific biological targets.

Advanced Synthetic Methodologies for 7 Hydroxy 4 Methoxy 1 Indanone and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the 1-Indanone (B140024) Core

Retrosynthetic analysis of the 1-indanone scaffold primarily points to the intramolecular Friedel-Crafts acylation as the most logical and widely employed disconnection. nih.govresearchgate.net This strategic bond cleavage occurs between the carbonyl carbon (C-1) and the aromatic ring (C-7a), simplifying the bicyclic structure into an acyclic 3-arylpropanoic acid precursor. This approach is advantageous as it utilizes readily available substituted benzene (B151609) derivatives to construct the carbon skeleton in a linear fashion. The primary challenge then becomes the final ring-closing step, which is governed by the principles of electrophilic aromatic substitution. nih.gov

An alternative convergent strategy involves the disconnection of the C2-C3 bond and the bond between the aromatic ring and the carbonyl carbon. This can be seen in methods that construct the ring from simpler fragments in a single pot, such as the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes, which forms a 3-hydroxy-1-indanone (B1295786) structure. acs.org While this specific example leads to a different hydroxylation pattern, it represents a fundamentally different retrosynthetic approach where the five-membered ring is assembled from two separate components onto the aromatic core.

Total Synthesis Approaches to the 7-Hydroxy-4-methoxy-1-indanone Framework

The total synthesis of this compound can be achieved through several routes, broadly categorized as linear or convergent, each with distinct advantages in terms of efficiency and precursor availability.

Multi-Step Linear Syntheses from Substituted Benzenes

Linear sequences are characterized by the stepwise construction of a 3-arylpropanoic acid intermediate from a pre-functionalized benzene ring, followed by cyclization. A representative synthesis begins with a molecule like 3-(2,5-dimethoxyphenyl)propanoic acid. nih.gov This starting material already contains the required oxygenation pattern on the aromatic ring. The synthesis proceeds by converting the carboxylic acid to its more reactive acid chloride derivative, typically using thionyl chloride. nih.gov The subsequent intramolecular Friedel-Crafts acylation closes the five-membered ring to yield 4,7-dimethoxy-1-indanone (B110822). nih.gov The final step involves selective demethylation to unmask the hydroxyl group at the C-7 position, affording the target molecule. nih.gov This methodical, step-by-step approach allows for controlled introduction of functionality at each stage.

A similar linear strategy has been employed for the synthesis of isomeric indanones, such as 4-hydroxy-7-methyl-1-indanone (B3253230). niscpr.res.in This synthesis starts with p-cresol, which is converted to 6-methylcoumarin (B191867). Methylative opening of the coumarin's lactone ring, followed by hydrogenation of the resulting cinnamic acid double bond, produces the necessary 3-arylpropanoic acid precursor, which is then cyclized. niscpr.res.in

Convergent Synthetic Strategies for Indanone Ring Formation

Convergent strategies aim to construct the indanone framework by bringing together multiple fragments in fewer steps. One such approach is a domino reaction involving an intermolecular Friedel-Crafts alkylation followed by an intramolecular acylation. rsc.org For instance, the reaction between ethyl cinnamates and arenes in the presence of a superacid like triflic acid can directly form indanone derivatives. rsc.org This method efficiently builds the carbon skeleton and forms the ring in a single synthetic operation.

Another convergent method, though leading to a different substitution pattern, is the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes. acs.org This reaction constructs the five-membered ring containing a hydroxyl group at the C-3 position, demonstrating a powerful strategy for ring formation from acyclic precursors in one step. acs.org Such methods are highly atom-economical and can significantly shorten the synthetic sequence compared to linear approaches. rsc.org

Chemo-, Regio-, and Stereoselective Transformations in Indanone Synthesis

The precise control over the placement and nature of functional groups is paramount in the synthesis of substituted indanones like this compound. This requires the use of selective chemical transformations.

Hydroxylation and Methoxylation Strategies at C-7 and C-4 Positions

Achieving the specific 7-hydroxy-4-methoxy substitution pattern is a key challenge that is typically addressed by starting with a precursor that has the oxygen atoms already in place, followed by selective manipulation. A common strategy involves the synthesis of 4,7-dimethoxy-1-indanone from 3-(2,5-dimethoxyphenyl)propanoic acid. nih.gov The crucial step is the subsequent regioselective demethylation. Treatment of 4,7-dimethoxy-1-indanone with magnesium iodide has been shown to selectively cleave the methyl ether at the C-7 position to furnish the desired this compound. nih.gov In other systems, reagents like hydrobromic acid in acetic acid have been used for demethylation, although this may be less selective depending on the substrate. niscpr.res.in The regioselectivity of the demethylation is influenced by the electronic environment and steric accessibility of the methoxy (B1213986) groups on the indanone framework.

Intramolecular Friedel-Crafts Acylation for Indanone Ring Closure

The cornerstone of most 1-indanone syntheses is the intramolecular Friedel-Crafts acylation, which closes the five-membered ring. nih.gov This electrophilic aromatic substitution reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acid chloride onto the ortho position of the aromatic ring. The reaction's success is highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring. nih.govcdnsciencepub.com Activating groups on the ring facilitate the cyclization, whereas deactivating groups can hinder it or lead to poor yields. nih.gov

A wide array of catalysts and reagents have been developed to promote this transformation, ranging from traditional Brønsted and Lewis acids to modern, environmentally benign alternatives. The choice of catalyst can significantly impact the reaction's efficiency and yield.

| Catalyst/Reagent | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aluminum trichloride (B1173362) (AlCl₃) | 3-Arylpropanoic acid chloride | Dichloromethane (DCM) | Good to High | nih.govnih.gov |

| Polyphosphoric acid (PPA) | 3-Arylpropanoic acid | 70-100 °C | Moderate to High | researchgate.netniscpr.res.in |

| Triflic acid (TfOH) | 3-Arylpropanoic acid | CHCl₃, Microwave, 80 °C | Excellent | researchgate.net |

| Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | 3-Arylpropanoic acid | Ionic Liquid, Microwave | Good | nih.gov |

| Nafion-H | 3-Arylpropanoic acid chloride | Refluxing Benzene | 90% | nih.gov |

Palladium-Catalyzed Olefination and Aldol-Type Annulation Cascade

A significant advancement in the synthesis of multisubstituted 1-indanones involves a one-pot palladium-catalyzed cascade reaction. nih.gov This method combines a Heck olefination with an ethylene (B1197577) glycol-promoted aldol-type annulation to construct the indanone core in moderate to excellent yields from readily available starting materials. nih.govfigshare.com

The process begins with a palladium-catalyzed Heck reaction between an aryl bromide and a vinyl ether, such as n-butyl vinyl ether. figshare.com This step installs an enol ether functionality onto the aromatic ring. nih.gov Following this, ethylene glycol promotes an intramolecular aldol-type annulation. The neighboring carbonyl group on the aryl precursor reacts with the newly formed enol, leading to cyclization and the formation of the 1-indanone ring system. nih.gov

The general procedure involves heating an aryl bromide with a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), a vinyl ether, and a base (e.g., triethylamine) in ethylene glycol. figshare.com The reaction is typically stirred at an elevated temperature (around 115 °C) for several hours under a nitrogen atmosphere. figshare.com An acidic workup then finalizes the formation of the indanone product. figshare.com This one-pot approach is valuable for creating a diverse library of 1-indanones with potential pharmaceutical applications. nih.gov

| Reactants | Catalyst System | Conditions | Product Type | Yield |

|---|---|---|---|---|

| Aryl Bromide, n-Butyl Vinyl Ether | Pd(OAc)₂, dppp | Ethylene Glycol, Et₃N, 115 °C, 16h | Substituted 3-Hydroxy-1-indanones | Moderate to Excellent nih.govfigshare.com |

Novel Catalytic and Green Chemistry Approaches in Indanone Synthesis

Recent synthetic chemistry has emphasized the development of environmentally benign and efficient protocols. For indanone synthesis, microwave-assisted and ultrasound-mediated reactions represent key "green" alternatives to conventional heating methods. beilstein-journals.orgresearchgate.net These techniques often lead to significantly shorter reaction times, improved yields, and a reduction in byproducts and hazardous waste. researchgate.nettandfonline.com

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of 1-indanones. nih.gov One prominent application is in the intramolecular Friedel–Crafts acylation, a common method for cyclizing 3-arylpropanoic acids to form the indanone ring. beilstein-journals.orgresearchgate.net Microwave heating can dramatically reduce reaction times compared to conventional methods. For instance, a Nazarov cyclization of chalcones to form indanones that takes 4 hours with conventional heating can be completed in just 20 minutes under microwave irradiation at the same temperature. beilstein-journals.orgnih.gov

Another efficient microwave-assisted method is the tandem Friedel-Crafts acylation and Nazarov cyclization of arenes with α,β-unsaturated acyl chlorides in the presence of aluminum chloride. researchgate.net This one-pot process provides good yields of 1-indanones. researchgate.net Microwave assistance has also been successfully applied to multicomponent reactions for building complex molecular scaffolds, such as the synthesis of 4-azafluorenones from a hydroxy-1-indanone, an aldehyde, and other components, achieving higher yields in minutes compared to hours with conventional refluxing. researchgate.net These protocols highlight the advantages of microwave heating, including speed, efficiency, and often higher purity of the final products. tandfonline.comresearchgate.net

| Reaction Type | Starting Materials | Conditions | Reaction Time | Advantage |

|---|---|---|---|---|

| Nazarov Cyclization | Chalcones | TFA, 120 °C, Microwave | 20 minutes | Reduced time from 4 hours beilstein-journals.orgnih.gov |

| Intramolecular Friedel–Crafts Acylation | 3-Arylpropanoic Acids | PPA, Microwave | 5-15 minutes | High conversion, rapid researchgate.net |

| Multicomponent Reaction | Hydroxy-1-indanone, Aldehyde, Acetophenone | NH₄OAc, DMF, 120 °C, Microwave | 20-30 minutes | Higher yields than conventional heating researchgate.net |

High-intensity ultrasound (US) provides another non-conventional energy source for promoting chemical reactions through acoustic cavitation. researchgate.net This technique has been successfully applied to the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to yield 1-indanones. researchgate.net In a comparative study, the cyclization of 3-(4-methoxyphenyl) propionic acid was performed using both ultrasound and microwave methods. researchgate.net While microwave irradiation achieved a quantitative conversion in 5 minutes at 140°C, the ultrasound-mediated reaction, using a 500 W probe at 30% amplitude, resulted in a 91% yield after 15 minutes at a lower temperature of 60°C. researchgate.net

This demonstrates that ultrasound is a viable and efficient alternative, particularly when lower reaction temperatures are desirable. The choice between microwave and ultrasound can depend on the specific substrate and desired reaction conditions, with both offering significant green advantages over traditional thermal methods. researchgate.net

Synthesis of Structurally Modified Analogs and Isomers of this compound

The synthesis of analogs and isomers of this compound is crucial for developing new compounds with tailored properties. Various strategies have been developed to modify the core indanone structure.

A key precursor for many analogs is 4,7-dimethoxy-1-indanone, which can be synthesized via an intramolecular Friedel–Crafts acylation of 3-(2,5-dimethoxyphenyl)propanoic acid. acs.org From this compound, selective demethylation is a common strategy. For example, treatment of 4,7-dimethoxy-1-indanone with magnesium iodide can selectively cleave the methoxy group at the 7-position to furnish this compound. acs.org Further reaction of the resulting hydroxyl group, for instance through alkylation with a compound like 1-bromo-4-pentene, allows for the introduction of various side chains. acs.org

Another approach involves starting with a different precursor to create isomers. For example, 4-hydroxy-1-indanone (B1297909) can be methylated using methyl iodide and potassium carbonate to produce 4-methoxy-1-indanone (B81218). prepchem.com Similarly, analogs like 4-hydroxy-7-methyl-1-indanone have been synthesized in high yield through a two-step process involving the catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride. researchgate.net These methods provide access to a wide range of structurally diverse indanones, which are valuable as intermediates for the synthesis of bioactive compounds and natural products. rsc.orgpreprints.org

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 7 Hydroxy 4 Methoxy 1 Indanone

Electrophilic Aromatic Substitution Reactions on the Indanone Ring

The benzene (B151609) ring of 7-Hydroxy-4-methoxy-1-indanone is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. Both are ortho-, para-directing substituents. In this specific substitution pattern, the C-5 and C-6 positions are available for substitution. The C-4 methoxy group strongly activates the ortho-position (C-5), while the C-7 hydroxyl group activates its ortho-position (C-6). The combined influence of these groups, along with the deactivating effect of the carbonyl group on the adjacent C-7a position, governs the regioselectivity of these reactions.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, the nitration of the closely related 4-methoxy-1-indanone (B81218) has been shown to yield 4-methoxy-5-nitro-1-indanone, indicating a strong directing effect from the methoxy group to its ortho position. For this compound, substitution is expected to be competitive between the C-5 and C-6 positions, with the precise outcome depending on the specific electrophile and reaction conditions.

Another important reaction for electron-rich aromatic compounds is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the ring using a Vilsmeier reagent (formed from DMF and POCl₃). wikipedia.orgorganic-chemistry.orgchemistrysteps.com Given the activated nature of the indanone's aromatic ring, this reaction could likely proceed, leading to formylated derivatives at either the C-5 or C-6 position. ijpcbs.comchem-station.com

Table 1: Regiochemical Considerations in Electrophilic Aromatic Substitution

| Position | Influence of 4-Methoxy Group | Influence of 7-Hydroxyl Group | Predicted Reactivity |

|---|---|---|---|

| C-5 | Activating (ortho) | Deactivating (meta) | Favored |

| C-6 | Deactivating (meta) | Activating (ortho) | Possible |

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl group at the C-1 position is a key site for nucleophilic attack. This reaction involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to form an alcohol. libretexts.orgyoutube.commasterorganicchemistry.com

A variety of nucleophiles can react at this center:

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) readily reduce the ketone to a secondary alcohol, 7-hydroxy-4-methoxy-1-indanol.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add an alkyl, aryl, or vinyl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup.

Cyanide: The addition of hydrogen cyanide (HCN) or a cyanide salt forms a cyanohydrin, a versatile intermediate in organic synthesis.

Nitrogen Nucleophiles: Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, (E/Z)-7-hydroxy-4-methoxy-1-indanone oxime. beilstein-journals.org Similarly, hydrazines form hydrazones, and primary amines can form imines.

Phosphorus Ylides: The Horner-Wadsworth-Emmons reaction, utilizing a phosphonate-stabilized carbanion, can convert the carbonyl group into an alkene. wikipedia.orgalfa-chemistry.comnrochemistry.com This reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. organic-chemistry.orgslideshare.net The mechanism involves the nucleophilic addition of the phosphonate (B1237965) carbanion to the ketone, forming an intermediate that eliminates a phosphate (B84403) salt to yield the alkene. alfa-chemistry.com

Oxidation and Reduction Chemistry of the Indanone Moiety

The indanone moiety can undergo both oxidation and reduction at different sites.

Reduction of the Carbonyl Group: As mentioned, the ketone is readily reduced to a secondary alcohol using various hydride reagents. Asymmetric transfer hydrogenation (ATH) using chiral ruthenium or rhodium catalysts can achieve this reduction with high enantioselectivity, providing access to specific stereoisomers of the corresponding indanol. rsc.org This is a powerful tool for the synthesis of chiral molecules. whiterose.ac.uk

Oxidation of the Methylene (B1212753) Group: The methylene group at C-2, being alpha to the carbonyl, is activated and can be a site for oxidation. Under specific conditions, such as with certain biological catalysts or oxidizing agents, α-hydroxylation can occur to introduce a hydroxyl group at the C-2 position.

Reduction of the Aromatic Ring: Under forcing conditions, such as high-pressure catalytic hydrogenation, the aromatic ring can be reduced. However, this typically requires more vigorous conditions than the reduction of the carbonyl group.

Functional Group Interconversions of Hydroxyl and Methoxy Groups

The hydroxyl and methoxy groups on the aromatic ring are amenable to various interconversion reactions, which are crucial for modifying the compound's properties and for use in multi-step syntheses.

O-Demethylation: The methoxy group at C-4 can be selectively cleaved to yield the corresponding dihydroxy-indanone. This transformation is often accomplished using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or with nucleophilic reagents like alkyl thiols under basic conditions. chem-station.com The synthesis of this compound itself can proceed via the selective demethylation of 4,7-dimethoxy-1-indanone (B110822). beilstein-journals.org

O-Alkylation and O-Acylation: The phenolic hydroxyl group at C-7 is acidic and can be readily deprotonated by a base. The resulting phenoxide is a potent nucleophile that can react with alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) to form ethers or with acylating agents (e.g., acetyl chloride, acetic anhydride) to form esters. prepchem.com

Table 2: Common Reagents for Functional Group Interconversion

| Transformation | Functional Group | Common Reagents |

|---|---|---|

| O-Demethylation | 4-Methoxy | BBr₃, AlCl₃, Ethanethiol/NaOH |

| O-Alkylation | 7-Hydroxyl | Alkyl Halide (e.g., CH₃I), K₂CO₃ or NaH |

| O-Acylation | 7-Hydroxyl | Acyl Halide or Anhydride, Pyridine |

Rearrangement Reactions and Fragmentations involving the Indanone Scaffold

The rigid indanone scaffold can participate in several rearrangement and fragmentation reactions, often under photochemical or acidic conditions, leading to more complex molecular architectures.

Nazarov Cyclization: While typically a method for synthesizing cyclopentenones (and thus indanones), the principles of this reaction are relevant to rearrangements. beilstein-journals.orgd-nb.inforesearchgate.net The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone, which proceeds through a pentadienyl cation intermediate. wikipedia.orgorganic-chemistry.org Chalcones, which can be formed from indanones, can undergo acid-catalyzed Nazarov cyclizations to form different indanone isomers or related structures. beilstein-journals.org

Di-π-Methane Rearrangement: This photochemical reaction is characteristic of molecules containing two π-systems separated by an sp³-hybridized carbon. wikipedia.orgscribd.com Indanone derivatives with appropriate unsaturation in a side chain can undergo this rearrangement to form complex, polycyclic structures, typically involving the formation of a cyclopropane (B1198618) ring. baranlab.orgdspmuranchi.ac.iniupac.org

Beckmann-like Rearrangement: The oxime derived from this compound can undergo rearrangement under certain conditions. While the classic Beckmann rearrangement requires strong acid, alternative pathways can lead to the formation of cyclic imides, expanding the five-membered ring into a six-membered lactam. scielo.br

Fragmentation: Mass spectrometry studies and thermal decomposition analyses show that the 1-indanone (B140024) core can fragment through pathways like C-H bond cleavage on the cyclopentane (B165970) ring or ring-opening reactions, leading to intermediates such as indenyl, benzyl, and phenyl radicals. bohrium.com

Metal-Catalyzed Coupling Reactions Involving this compound Precursors

Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Precursors derived from this compound are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: A highly versatile method for forming C-C bonds. researchgate.nettcichemicals.com The phenolic hydroxyl group at C-7 can be converted into a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed reactions. This triflate precursor can then be coupled with a wide variety of organoboron reagents (boronic acids or esters) to introduce new alkyl, vinyl, or aryl substituents at the C-7 position. organic-chemistry.org The mechanism involves oxidative addition of the triflate to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Other Coupling Reactions: Other palladium-catalyzed reactions like Heck, Sonogashira, and Buchwald-Hartwig amination could similarly be employed using a halogenated or triflated precursor of this compound to further functionalize the aromatic ring.

Carbonylative Cyclization: The synthesis of the indanone skeleton itself can be achieved through transition metal-catalyzed reactions. For example, the carbonylative cyclization of certain aryl esters in the presence of palladium or nickel catalysts is a known route to 1-indanones. nih.gov

Mechanistic Elucidation via Kinetic and Spectroscopic Studies of Transformations

Understanding the mechanisms of the reactions involving this compound is key to controlling their outcomes. While specific kinetic studies on this exact molecule are not widely published, the mechanisms of its characteristic reactions are well-established from studies on analogous systems.

Nucleophilic Addition Mechanism: The addition of a nucleophile to the C-1 carbonyl proceeds via a two-step mechanism. libretexts.org The nucleophile attacks the electrophilic carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. youtube.commasterorganicchemistry.com In a second step, this intermediate is protonated by a protic solvent or during acidic workup to give the final alcohol product. The first step is typically rate-determining.

Nazarov Cyclization Mechanism: This acid-catalyzed reaction begins with the protonation of the carbonyl oxygen, which facilitates a 4π conrotatory electrocyclization of the divinyl system. wikipedia.orgorganic-chemistry.org This forms an oxyallyl cation intermediate, which then eliminates a proton to generate the cyclopentenone product and regenerate the acid catalyst. wikipedia.org

Di-π-Methane Rearrangement Mechanism: This photochemical process proceeds from an excited state (singlet or triplet, depending on the substrate). wikipedia.org The mechanism involves the formation of a diradical intermediate through bonding between the two π-systems, followed by cyclopropane ring formation and cleavage of a bond in the original saturated carbon bridge to yield the rearranged product.

Computational and experimental studies on the decomposition of 1-indanone have identified that the preferred unimolecular pathway involves the cleavage of a C–H bond on the five-membered ring. bohrium.com Spectroscopic methods like NMR are crucial for determining the regioselectivity and stereoselectivity of these transformations, for instance, by identifying which isomer is formed in electrophilic substitution or asymmetric reduction reactions. rsc.org

Computational and Theoretical Investigations of 7 Hydroxy 4 Methoxy 1 Indanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Hydroxy-4-methoxy-1-indanone at the atomic and electronic levels. These calculations can elucidate the molecule's electronic structure, stability, and thermodynamic characteristics.

Density Functional Theory (DFT) Studies for Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining the most stable three-dimensional arrangement of atoms, known as the lowest-energy conformer. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to perform geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum energy.

The conformational landscape of the molecule is explored by rotating flexible bonds, such as those in the methoxy (B1213986) group, and calculating the energy of each resulting conformation. The results of these calculations can identify the global minimum energy conformer, which is the most likely structure to be observed experimentally. The stability of different conformers is influenced by factors like intramolecular hydrogen bonding and steric hindrance between substituent groups. For instance, in related indanone structures, the orientation of methoxy groups has been shown to significantly impact conformational stability.

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-O-CH3) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 1.5 |

| 2 | 90° | 0.8 |

| 3 | 180° | 0.0 |

Note: This data is illustrative and represents the type of output from DFT conformational analysis.

Ab Initio Methods for Thermodynamic Property Prediction

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations are employed to predict key thermodynamic properties. These include the enthalpy of formation, entropy, and Gibbs free energy. Such calculations are crucial for understanding the stability of the molecule and its potential to participate in chemical reactions. High-level ab initio methods like CASPT2 have been used to investigate the potential energy surfaces of similar molecules like 7-hydroxy-1-indanone, providing insights into their excited state behavior. rsc.org

Table 2: Example of Predicted Thermodynamic Properties of an Indanone Derivative

| Property | Predicted Value |

|---|---|

| Enthalpy of Formation (ΔHf°) | -85.2 kcal/mol |

| Standard Entropy (S°) | 95.8 cal/mol·K |

| Gibbs Free Energy of Formation (ΔGf°) | -50.1 kcal/mol |

Note: This data is representative of predictions for a molecule of similar complexity and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and stability of this compound in various environments, such as in solution.

In a typical MD simulation, the molecule is placed in a simulated box of solvent molecules, and the trajectories of all atoms are calculated over a period of nanoseconds or even microseconds. Analysis of these trajectories can reveal the most populated conformations, the transitions between different conformational states, and the influence of the solvent on molecular structure. For related indanone derivatives, MD simulations have been used to understand their interaction mechanisms with biological targets by observing their conformational changes upon binding.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Models

Computational models are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations provide theoretical ¹H and ¹³C NMR spectra that can aid in the assignment of experimental peaks. For similar compounds, calculated chemical shifts have shown good agreement with experimental values.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of vibration of the molecule's bonds. DFT calculations can predict these frequencies, which helps in assigning the absorption bands in an experimental IR spectrum to specific functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups in this compound.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) range. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the molecule's chromophores.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Hydroxy-methoxy Aromatic Compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | 195.2 ppm | 196.8 ppm |

| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1690 cm⁻¹ |

| UV-Vis λmax | 280 nm | 282 nm |

Note: This data is illustrative and based on findings for structurally related aromatic ketones.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. For reactions involving this compound, such as its synthesis or subsequent functionalization, reaction pathway modeling can identify the most likely mechanism.

This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating the energies of reactants, products, and transition states, a complete energy profile of the reaction can be constructed. This analysis can reveal the feasibility of a proposed reaction mechanism and can be used to predict the regioselectivity and stereoselectivity of a reaction. For instance, computational studies on the synthesis of indanones have elucidated the mechanisms of cyclization reactions.

Molecular Docking and Ligand-Target Interaction Predictions for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to predict how it might interact with a biological target, such as an enzyme or a receptor.

The process involves placing the molecule (the ligand) into the binding site of the target protein and calculating the binding affinity for different orientations and conformations. The results of molecular docking can provide valuable insights into the potential biological activity of the compound and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. This information is crucial for understanding the mechanism of action at a molecular level and for the rational design of new molecules with improved activity. Docking studies on derivatives of similar core structures have successfully identified key binding interactions.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hartree-Fock |

| Møller-Plesset perturbation theory |

In Vitro Biological and Mechanistic Studies of 7 Hydroxy 4 Methoxy 1 Indanone Bioactivity

Enzyme Inhibition and Activation Mechanisms in Cellular and Biochemical Systems

Derivatives of 1-indanone (B140024) are known to interact with various enzymes, acting as either inhibitors or activators, which underlies many of their biological effects. The 1-indanone scaffold has been identified as a promising starting point for the development of novel enzyme inhibitors. nih.gov

One key area of investigation is cancer therapy. For instance, certain 1-indanone derivatives have been identified as novel inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. nih.gov Structure-based virtual screening led to the identification of a 1-indanone compound with significant enzymatic and cellular inhibitory activity against IDO1, and surface plasmon resonance analysis confirmed a direct binding interaction between the inhibitor and the IDO1 protein. nih.gov

Furthermore, 2-benzylidene-1-indanone (B110557) derivatives, which are structurally related to chalcones, have shown potent inhibition of tubulin polymerization. nih.gov This anti-mitotic activity is a key mechanism for the anticancer effects of many chemotherapeutic agents. nih.gov Specifically, certain synthesized 2-benzylidene-1-indanones exhibited strong cytotoxicity against several human cancer cell lines with IC₅₀ values in the nanomolar range and demonstrated significant inhibition of tubulin polymerase. nih.gov

In the context of neurodegenerative diseases, substituted 1-indanones have been explored as inhibitors of monoamine oxidases (MAO), particularly MAO-B, which is a target in the treatment of Parkinson's disease. nih.gov Studies have also investigated pyridyl-substituted indanones as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target in breast cancer treatment. acs.org The inhibitory activity of these compounds is often dependent on the specific substitution pattern on the indanone core. nih.govacs.org

The table below summarizes the enzyme inhibitory activities of various 1-indanone derivatives.

| Enzyme Target | Indanone Derivative Class | Observed Effect | Therapeutic Area |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 1-Indanone scaffold | Inhibition | Cancer |

| Tubulin Polymerase | 2-Benzylidene-1-indanones | Inhibition | Cancer |

| Monoamine Oxidase B (MAO-B) | C6-substituted 1-indanones | Selective Inhibition | Neurodegenerative Diseases |

| Aromatase (CYP19A1) | Pyridyl-substituted indanones | Inhibition | Cancer |

Receptor Binding and Ligand-Target Interactions

While extensive research has been conducted on the enzyme inhibition of 1-indanone derivatives, detailed information regarding their specific receptor binding profiles is less documented in the available literature. However, molecular modeling and docking studies have provided insights into the ligand-target interactions at the enzymatic level.

For the 1-indanone derivatives that inhibit IDO1, molecular docking has been used to predict the binding mode with the enzyme's active site. nih.gov These computational studies, combined with experimental data, help to elucidate the structural basis for inhibition and guide the design of more potent and selective inhibitors. nih.gov Similarly, for 2-benzylideneindan-1-one (B1199582) analogs designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), molecular docking studies have been employed to rationalize the selectivity of different isomers towards the two target enzymes. mdpi.com These studies indicate that the indanone core can make crucial interactions with amino acid residues within the enzyme's binding gorge. mdpi.com

Cellular Assays for Investigating Molecular Pathways

Cellular assays are crucial for understanding the molecular mechanisms through which bioactive compounds exert their effects. For 1-indanone derivatives, these assays have been instrumental in elucidating their roles in critical cellular processes like apoptosis and cell cycle progression.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer. plos.org Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Several studies have shown that derivatives of 1-indanone and related structures can trigger apoptosis through various molecular pathways.

A key mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.govresearchgate.net The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a critical determinant of cell fate. nih.gov Studies on compounds structurally related to indanones have shown that they can induce apoptosis by increasing the Bax/Bcl-2 ratio. nih.gov For example, the curcumin (B1669340) analog HO-3867 was found to induce apoptosis in human osteosarcoma cells. mdpi.com

Another critical component of the apoptotic machinery is the caspase family of proteases. Apoptotic signals converge on the activation of initiator caspases (e.g., caspase-8 and caspase-9) and effector caspases (e.g., caspase-3 and caspase-7). mdpi.comnih.gov The natural product 7-hydroxy-3,4-dihydrocadalene has been shown to increase the activity of caspase-3 and caspase-9 in breast cancer cells. nih.gov Furthermore, it was observed that deoxyshikonin, another natural compound, induced apoptosis in osteosarcoma cells, which was associated with an increase in cleaved caspase-3, -8, and -9, and a decrease in cellular inhibitors of apoptosis (cIAPs). nih.gov

The table below summarizes the effects of compounds related to 1-indanones on key apoptotic markers in different cancer cell lines.

| Compound/Derivative | Cell Line | Effect on Bax/Bcl-2 Ratio | Caspase Activation | Effect on IAPs |

| 7-hydroxy-3,4-dihydrocadalene | Breast Cancer (MCF-7) | Slight inhibition of Bcl-2 | Increased Caspase-3 & -9 activity | Not Reported |

| Deoxyshikonin | Osteosarcoma (U2OS, HOS) | Not Reported | Increased cleaved Caspase-3, -8, -9 | Decreased XIAP and cIAP-1 |

| HO-3867 | Osteosarcoma (U2OS, HOS, MG-63) | Not Reported | Increased cleaved Caspase-3 | Decreased cIAP1 and XIAP |

The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can lead to uncontrolled cell growth, a characteristic of cancer. nih.gov Many chemotherapeutic agents function by inducing cell cycle arrest, which can subsequently lead to apoptosis.

Studies on compounds with structural similarities to 7-Hydroxy-4-methoxy-1-indanone have demonstrated their ability to modulate the cell cycle. For instance, the compound 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE) was shown to induce cell cycle arrest at the G0/G1 phase in HT-29 human colon adenocarcinoma cells in a time-dependent manner. nih.govresearchgate.net Similarly, fusarochromanone, a mycotoxin, was found to induce G1 cell cycle arrest in COS7 and HEK293 cells. plos.org

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. This includes the downregulation of cyclins (e.g., cyclin D1) and cyclin-dependent kinases (CDKs) (e.g., CDK4, CDK6), and the upregulation of CDK inhibitors (e.g., p21Cip1 and p27Kip1). plos.org These changes lead to the hypophosphorylation of the retinoblastoma protein (Rb), which in turn blocks the progression from the G1 to the S phase of the cell cycle. plos.org

Structure-Activity Relationship (SAR) Elucidation of Bioactive Analogs of this compound

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the 1-indanone scaffold, SAR studies have been crucial for optimizing potency and selectivity against various biological targets. nih.govscienceopen.com

Systematic modification of the 1-indanone core and its derivatives, followed by biological evaluation, has led to the identification of key structural features required for activity. For example, in the development of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents, it was found that the substitution pattern on both the indanone ring and the benzylidene moiety significantly impacts activity. scienceopen.com Specifically, the presence of hydroxyl and methoxy (B1213986) groups on the benzylidene ring was shown to be important for inhibiting the production of pro-inflammatory cytokines like TNF-α. scienceopen.com

An SAR study on 2-benzylidene-1-indanone derivatives for their activity on reactive oxygen species (ROS) production revealed that a hydroxyl group at the C-5, C-6, or C-7 position of the indanone moiety is important for inhibitory activity. nih.gov Similarly, for antibacterial activity, SAR studies of aurone (B1235358) and indanone derivatives showed that the introduction of electron-withdrawing groups or a hydroxyl group is beneficial for activity against Gram-positive bacteria. researchgate.net

In the case of MAO-B inhibitors, studies have shown that C6-substituted 1-indanones are more effective and selective than their C5-substituted counterparts. nih.gov These findings highlight the importance of the precise positioning of substituents on the indanone ring for achieving desired biological effects. The ongoing exploration of the SAR of 1-indanone derivatives continues to provide a rational basis for the design of new therapeutic agents. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the three-dimensional arrangement of essential molecular features responsible for a compound's biological activity. This approach is particularly valuable when the structure of the biological target is unknown. For indanone derivatives, which are recognized for a wide array of biological activities including anti-inflammatory and neuroprotective effects, pharmacophore modeling helps to distill the key chemical characteristics that govern their interaction with physiological targets. nih.govnih.gov

The core principle involves identifying and mapping features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings from a set of known active molecules. Arylidene indanone scaffolds, considered rigid analogs of chalcones, have been a significant focus of such studies. rsc.orgrsc.org The rigid, cyclic five-membered ring of the indanone core fixes the α,β-unsaturated ketone system, providing a defined conformational framework for structure-activity relationship (SAR) analysis. rsc.orgresearchgate.net

In the design of novel indanone derivatives as, for instance, anti-inflammatory agents, SAR studies have elucidated key principles. nih.gov The biological activity is significantly influenced by the nature and position of substituents on both the indanone ring system and the associated aryl rings. acs.org For example, in a series of 2-benzylidene-1-indanone derivatives, the presence and location of hydroxyl and halogen groups were found to be critical for their inhibitory activity against inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). nih.gov Similarly, studies on indanones as acetylcholinesterase (AChE) inhibitors have shown that specific substitutions can enhance binding to the enzyme's active site. nih.gov

These empirical SAR findings are then translated into a pharmacophore model. The model for a bioactive indanone might consist of a hydrophobic feature corresponding to the fused ring system, a hydrogen bond acceptor at the C1-carbonyl group, and additional features (e.g., hydrogen bond donors from a hydroxyl group or aromatic rings) based on effective substituents. This model serves as a 3D query for virtual screening of compound libraries to identify new molecules with potentially similar or enhanced bioactivity, guiding the synthesis of next-generation derivatives. researchgate.netnih.gov

Interactive Table: Key Pharmacophoric Features of Bioactive Indanone Derivatives

| Feature Type | Location on Indanone Scaffold | Role in Bioactivity | Example Bioactivity |

|---|---|---|---|

| Hydrogen Bond Acceptor | C1-Carbonyl Oxygen | Interaction with receptor active site | Anti-inflammatory, AChE Inhibition |

| Aromatic/Hydrophobic Region | Fused Benzene (B151609) Ring | π-π stacking, hydrophobic interactions | General receptor binding |

| Hydrogen Bond Donor | Hydroxyl group on Benzene Ring | Specific polar interactions | Anti-inflammatory |

| Aromatic/Hydrophobic Region | Substituent Aryl Ring (e.g., at C2) | Modulates binding affinity and specificity | Anti-inflammatory, Anti-cancer |

| Electron-withdrawing Group | Substituent on Aryl Ring | Enhances activity in certain assays | Antimicrobial |

Investigations into Natural Product Origin and Biosynthesis of Indanone Derivatives

The indanone structural motif is a recurring feature in a variety of natural products isolated from diverse biological sources, including ferns, fungi, and cyanobacteria. researchgate.netnih.gov While this compound itself is primarily known as a synthetic compound, its core structure is represented in numerous naturally occurring molecules with established biological activities. guidechem.combeilstein-journals.org

A prominent class of indanone-containing natural products is the pterosins, which are toxic sesquiterpenoids found extensively in ferns of the Pteridium and Pteris genera. nih.govresearchgate.netgoogle.com For example, Pterosin B and Pterosin C have been isolated from species like Pteris ensiformis. researchgate.net These compounds are recognized for their cytotoxic and antibacterial properties. nih.gov Another significant source of natural indanones is cyanobacteria. rsc.org For instance, 4-hydroxy-7-methylindanone and 7-formyl-3-methoxy-5-methylindanone have been identified from marine cyanobacterium, highlighting the role of these microorganisms in producing unique bioactive scaffolds. rsc.org

The biosynthesis of indanone derivatives is not fully elucidated for all natural products. In cyanobacteria, the formation of many secondary metabolites, including aromatic structures, often involves polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) pathways, or hybrid versions thereof. researchgate.netescholarship.org Terpenoid biosynthesis in cyanobacteria proceeds through the methylerythritol-phosphate (MEP) pathway, which could provide precursors for sesquiterpenoid-type indanones like the pterosins. mdpi.com

For the pterosins found in ferns, the biosynthetic origin is believed to be sesquiterpenoid. The indanone skeleton is thought to be derived from the cyclization and subsequent rearrangement of farnesyl pyrophosphate (FPP), a common intermediate in terpenoid synthesis. While the specific enzymatic steps are complex and still under investigation, this pathway contrasts with the biosynthesis of other aromatic compounds that often arise from the shikimate pathway. The study of these biosynthetic routes provides valuable insights into the chemical ecology of the producing organisms and can inspire synthetic strategies for creating novel bioactive molecules. mdpi.com

Interactive Table: Examples of Naturally Occurring Indanone Derivatives

| Compound Name | Natural Source | Known Bioactivity |

|---|---|---|

| Pterosin B | Fern (Pteris ensiformis) | Cytotoxic, Antibacterial |

| Pterosin C | Fern (Pteris ensiformis, Acrostichum aureum) | Cytotoxic |

| 4-hydroxy-7-methylindanone | Marine Cyanobacterium | Antibacterial |

| Jatropholone A/B | Jatropha integerrima | Antiplasmodial, Cytotoxic |

| Coleophomone A | Fungus (Coleophoma sp.) | Not specified |

Role of 7 Hydroxy 4 Methoxy 1 Indanone As a Synthetic Precursor and Building Block

Synthesis of Complex Polycyclic Natural Products

The 1-indanone (B140024) framework is a recurring motif in a number of natural products, and as such, its derivatives are crucial precursors in their total synthesis. While direct applications of 7-hydroxy-4-methoxy-1-indanone are not extensively documented, the synthetic utility of closely related substituted 1-indanones highlights its potential.

A notable example is the use of the structurally similar 7-hydroxy-4-methyl-1-indanone (B1367055) in the multi-step synthesis of the naturally occurring cephanolides A–D. In this synthesis, the indanone is elaborated through a series of reactions, including triflation and cross-coupling, to construct a key intermediate. This intermediate then undergoes a critical intramolecular [4+2] cycloaddition to form the complex polycyclic core of the cephanolide molecules. This strategic use of a substituted 1-indanone underscores the value of this class of compounds in accessing architecturally complex natural products.

Furthermore, derivatives such as 4,7-dimethoxy-1-indanones have been employed as key intermediates in the synthesis of kinamycin derivatives, which are known for their cytotoxic and anticancer properties beilstein-journals.orgnih.gov. The synthesis of these complex molecules relies on the foundational indanone structure, which is modified and cyclized to build the final polycyclic system beilstein-journals.orgnih.gov. These examples demonstrate the strategic importance of substituted 1-indanones, like this compound, as building blocks in the synthesis of biologically active natural products.

Below is a table summarizing the role of substituted 1-indanones in the synthesis of select natural products:

| Precursor | Natural Product Target | Key Synthetic Step |

|---|---|---|

| 7-Hydroxy-4-methyl-1-indanone | Cephanolides A–D | Intramolecular [4+2] cycloaddition |

| 4,7-Dimethoxy-1-indanone (B110822) | Kinamycin Derivatives | Construction of the polycyclic core |

Scaffold for Design of Novel Heterocyclic Systems

The 1-indanone skeleton is a versatile scaffold for the construction of a diverse range of fused and spiro heterocyclic systems. The reactivity of the ketone and the alpha-carbon, as well as the aromatic ring, allows for various annulation and cyclization strategies to generate novel molecular frameworks. These heterocyclic compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Methodologies have been developed for the synthesis of nitrogen-containing fused heterocycles, such as indenoindoles, starting from 1-indanone derivatives. These reactions typically involve the condensation of the indanone with a suitable nitrogen-containing reagent, followed by cyclization to form the final heterocyclic system. Similarly, oxygen-containing fused heterocycles can be prepared through various strategies, including reactions that form ether or lactone rings fused to the indanone core.

While specific examples detailing the use of this compound in the synthesis of novel heterocycles are not prevalent in the literature, its structure is well-suited for such transformations. The hydroxyl and methoxy (B1213986) groups can influence the reactivity of the aromatic ring and can also be used as handles for further functionalization. For instance, the hydroxyl group could direct ortho-lithiation to introduce other substituents, or it could be converted into a leaving group to facilitate cyclization reactions. The ketone can be transformed into an oxime, which can then undergo rearrangement or cyclization to form nitrogen-containing heterocycles reddychemtech.com.

The following table provides examples of heterocyclic systems that can be synthesized from 1-indanone derivatives:

| 1-Indanone Derivative | Resulting Heterocyclic System | General Synthetic Approach |

|---|---|---|

| Substituted 1-indanones | Indenoindoles | Condensation with aryl hydrazines |

| 2-Isothiocyanato-1-indanones | Bridged fused heterocycles | Domino annulation reactions |

| Substituted 1-indanones | Spiro-oxindoles | Base-catalyzed condensation with isatins |

Intermediate in Material Science Applications (e.g., Organic Luminescent Materials)

The 1-indanone core is a component of some organic functional materials, and its derivatives have been investigated for applications in areas such as organic light-emitting diodes (OLEDs), dyes, and fluorophores. The electronic properties of these molecules, which are crucial for their function in such applications, can be tuned by the substituents on the aromatic ring.

The presence of the electron-donating hydroxyl and methoxy groups in this compound suggests that this compound could serve as a valuable intermediate in the synthesis of materials with interesting photophysical properties. These substituents can increase the electron density of the aromatic system, which can influence the absorption and emission spectra of derived molecules. For instance, condensation reactions at the alpha-position to the ketone can extend the pi-conjugated system, a common strategy for developing new dyes and fluorescent compounds.

While there is a lack of specific research on this compound in material science, the broader class of indanone derivatives has shown promise. For example, some indanone-containing compounds have been explored as electron-acceptor units in the design of organic semiconductors. The combination of the electron-withdrawing ketone and the tunable electronic nature of the aromatic ring makes the indanone scaffold a versatile platform for the design of new organic electronic materials. The potential for this compound in this field remains an area for future exploration.

Derivatization for Probes and Tagging Reagents in Chemical Biology

The functional groups of this compound make it an attractive starting point for the synthesis of molecular probes and tagging reagents for use in chemical biology. The phenolic hydroxyl group is particularly useful as it can be readily derivatized to attach linkers, reactive groups for bioconjugation, or reporter molecules such as fluorophores.

For example, the hydroxyl group could be etherified with a linker containing a terminal azide (B81097) or alkyne for use in click chemistry, a powerful tool for labeling biomolecules. Alternatively, it could be converted to a more reactive group to enable covalent attachment to proteins or other biological targets. The indanone core itself can be part of a pharmacophore that interacts with a biological target, and the functional groups can be used to attach a reporter tag for imaging or detection.

Advanced Analytical Techniques in the Research of 7 Hydroxy 4 Methoxy 1 Indanone

High-Resolution Mass Spectrometry for Metabolite Profiling and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 7-Hydroxy-4-methoxy-1-indanone, providing highly accurate mass measurements essential for molecular formula confirmation and metabolite identification. When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for untargeted metabolomics, allowing for the comprehensive profiling of metabolic products in biological systems. mdpi.com

In a typical metabolomics workflow, samples incubated with the parent compound are compared against controls. mdpi.com Statistical methods, such as principal component analysis, are used to pinpoint significant mass features corresponding to potential metabolites. mdpi.com Subsequent tandem mass spectrometry (MS/MS) experiments on these features generate fragmentation patterns that help elucidate the structures of the metabolites. mdpi.com Common metabolic pathways for related phenolic compounds include hydroxylation, oxidation, and dehydrogenation. mdpi.com

Accurate mass analysis is crucial for confirming the elemental composition of the parent molecule and its derivatives. For instance, in the analysis of a related indanone, mass spectrometry confirmed the expected molecular formula by identifying the protonated molecular ion [M+H]+. preprints.org

Fragmentation analysis provides deep structural insights by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For a molecule with a hydroxy and methoxy (B1213986) substituted aromatic ring fused to a cyclopentanone (B42830), common fragmentation pathways would likely involve:

Loss of small molecules: Such as carbon monoxide (CO) from the ketone group or a methyl radical (•CH₃) from the methoxy group.

Ring cleavage: Fissions within the indanone ring system, particularly the cyclopentanone portion.

Retro-Diels-Alder (RDA) reactions: While more common in other cyclic systems, RDA-type fragmentations can occur, providing clues about the substituent positions on the aromatic ring.

| Ion Type | Calculated m/z | Observed m/z | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 343.1181 | 343.1181 | C₁₉H₁₈O₆ |

Advanced NMR Spectroscopy for Structural Elucidation of Complex Derivatives (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of this compound and its derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are necessary to assemble the complete molecular structure. preprints.orgresearchgate.net

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For an indanone structure, one would expect to see distinct signals for the aromatic protons, the methoxy protons, and the aliphatic protons of the five-membered ring. preprints.org

¹³C NMR: Shows the number of chemically distinct carbon atoms. The carbonyl carbon of the indanone typically appears significantly downfield.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the proton network within the aliphatic ring and identifying neighboring protons on the aromatic ring. utah.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons. utah.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is critical for piecing together the molecular skeleton, connecting fragments identified by COSY, and placing substituents like the methoxy group and carbonyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the stereochemistry of complex derivatives, as seen in a study where NOESY data helped establish a syn stereochemical arrangement in a substituted indanone. preprints.org

Analysis of coupling constants in ¹H NMR spectra also provides key structural information. For example, a large geminal coupling constant (e.g., ²J = 19.2 Hz) is characteristic of protons on a methylene (B1212753) group adjacent to a stereocenter within the constrained five-membered ring of an indanone. preprints.org

| Proton Position (Exemplary) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Aliphatic CH) | 4.51 | dd | - |

| H-3a (Aliphatic CH₂) | 3.15 | dd | ²J = 19.2 |

| H-3b (Aliphatic CH₂) | 2.55 | dd | ²J = 19.2 |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, a single-crystal X-ray structure would confirm the planarity of the fused ring system and the orientation of the hydroxy and methoxy substituents.

In a crystallographic study of the closely related 4-hydroxyindan-1-one, the molecule was found to be essentially planar, with a maximum deviation of only 0.028 Å for the non-hydrogen atoms. nih.gov The analysis also revealed how molecules pack in the crystal lattice. In this case, the molecules are linked by intermolecular O—H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, forming infinite one-dimensional chains. nih.gov Such analyses are crucial for understanding intermolecular forces that dictate the physical properties of the solid material.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.5890 (6) |

| b (Å) | 8.6160 (3) |

| c (Å) | 13.9435 (6) |

| β (°) | 116.738 (6) |

| Volume (ų) | 1457.98 (13) |

Chromatographic Methods for Purity Assessment and Isolation of Intermediates

Chromatographic techniques are fundamental to the synthesis and analysis of this compound, serving both preparative and analytical purposes.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a final compound or a reaction mixture. nih.gov A sample is injected into a column packed with a stationary phase (e.g., C18), and a liquid mobile phase is pumped through. nih.gov Compounds separate based on their relative affinity for the two phases. A pure compound will ideally show a single peak in the resulting chromatogram. nih.gov The purity can be quantified by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks. nih.gov In one study, the purity of a purified intermediate was determined to be 98.56% by this method. nih.gov

Isolation of Intermediates and Products: Column chromatography is extensively used for the purification of reaction products and the isolation of synthetic intermediates. nih.gov This preparative technique operates on the same principles as HPLC but on a larger scale. A crude reaction mixture is loaded onto a column of silica (B1680970) gel or another stationary phase, and a solvent (eluent) is passed through to separate the components. preprints.orgnih.gov For instance, flash column chromatography has been used to purify indanone derivatives, affording the desired product in good yield. preprints.org

Chiral Separations: When a synthesis produces a racemic mixture (an equal mix of enantiomers), chiral HPLC is required to separate them. This technique uses a special column containing a chiral stationary phase that interacts differently with the R and S enantiomers. In the analysis of a synthesized indanone, a chiral HPLC column successfully resolved the two enantiomers, which appeared as distinct peaks with retention times of 14.6 and 15.8 minutes. preprints.org

| Parameter | Purity Analysis Example nih.gov | Chiral Separation Example preprints.org |

|---|---|---|

| Technique | Reverse-Phase HPLC | Chiral HPLC |

| Mobile Phase | Methanol-water (6:4, v/v) | Not specified |

| Flow Rate | 6 mL/min | Not specified |

| Result | Purity: 98.56% (retention time 9.35 min) | Separation of enantiomers (retention times 14.6 min and 15.8 min) |

Emerging Research Frontiers and Future Directions for 7 Hydroxy 4 Methoxy 1 Indanone

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery

Below is a hypothetical retrosynthetic analysis for 7-Hydroxy-4-methoxy-1-indanone as might be proposed by an AI platform.

| Step | Retrosynthetic Transformation | Precursor Molecule(s) | Key Reaction Type |

| 1 | Intramolecular Friedel-Crafts Acylation | 3-(2-Hydroxy-5-methoxyphenyl)propanoic acid | Cyclization |

| 2 | Reduction of Cinnamic Acid Derivative | 3-(2-Hydroxy-5-methoxyphenyl)acrylic acid | Hydrogenation |

| 3 | Aldol Condensation | 2-Hydroxy-5-methoxybenzaldehyde and Malonic acid | Knoevenagel Condensation |

Application of Flow Chemistry and Microreactor Technology in Indanone Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals like this compound. rsc.orgflinders.edu.au When conducted in microreactors—devices with sub-millimeter channels—these benefits are magnified. chimia.chmdpi.com Key advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. mdpi.com

The synthesis of indanones often involves steps like Friedel-Crafts acylation, which can be significantly improved using flow technology. researchgate.net The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, minimizing the formation of byproducts and increasing reaction yields. chimia.chmdpi.com Continuous flow synthesis has been shown to be advantageous for transformations leading to indanone cores. acs.org This technology enables the efficient and scalable production of this compound with high purity and reproducibility, making it an attractive method for both laboratory-scale research and industrial manufacturing. flinders.edu.auzenodo.org

| Parameter | Batch Synthesis | Flow Chemistry / Microreactor | Advantage of Flow Chemistry |

| Heat Transfer | Slow and inefficient, potential for hotspots | Rapid and highly efficient | Improved temperature control, reduced side reactions. mdpi.com |

| Mixing | Dependent on stirring speed, can be inefficient | Rapid and efficient due to short diffusion distances | Enhanced reaction rates and yields. chimia.ch |

| Safety | Higher risk with exothermic reactions or hazardous reagents | Inherently safer due to small reaction volumes | Minimized risk of thermal runaway or exposure. mdpi.com |

| Scalability | Often problematic, requires re-optimization | Straightforward by "numbering-up" or running longer | Predictable and linear scale-up. flinders.edu.au |

| Process Control | Limited real-time control | Precise, automated control of parameters | High reproducibility and optimization potential. |

Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced, real-time spectroscopic techniques allow chemists to monitor reactions as they occur, providing invaluable data on reaction kinetics, transient intermediates, and the formation of products. perkinelmer.comresearchgate.net Methods such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction setups. researchgate.netsolubilityofthings.com